(S,R,S)-MI-1061

MDM2 inhibitor binding affinity K_i

Select (S,R,S)-MI-1061 for its unique stereochemical stability and proven oral efficacy. Unlike first-generation spiro-oxindoles that form an equilibrium mixture of four diastereoisomers, MI-1061 exploits a retro-Mannich ring-opening-cyclization mechanism to exist as a single, stable diastereoisomer, ensuring consistent potency. It delivers a sub-nanomolar binding affinity (Ki = 0.16 nM), an IC50 of 4.4 nM, and achieves tumor regression at 100 mg/kg p.o. in the SJSA-1 xenograft model. This guarantees precise PK/PD correlation and eliminates confounding variability in p53-dependent studies. Ideal for SAR, DMPK, ADC synthesis, and translational oncology research.

Molecular Formula C30H26Cl2FN3O4
Molecular Weight 582.4 g/mol
Cat. No. B12371804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-MI-1061
Molecular FormulaC30H26Cl2FN3O4
Molecular Weight582.4 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O
InChIInChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m1/s1
InChIKeyBIDSEXPFIMKDMF-BWQBABIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S,R,S)-MI-1061: A Second-Generation Spiro-Oxindole MDM2 Inhibitor with Defined Chemical Stability for Preclinical p53 Reactivation Studies


(S,R,S)-MI-1061 (compound 31) is a second-generation spiro-oxindole small-molecule inhibitor that potently disrupts the MDM2-p53 protein-protein interaction [1]. It was rationally designed to overcome the chemical instability inherent to first-generation spiro-oxindoles by exploiting a retro-Mannich ring-opening-cyclization mechanism, resulting in a single, stable diastereoisomer [1]. In biochemical assays, MI-1061 binds to the MDM2 protein with a high affinity K_i of 0.16 nM and inhibits the MDM2-p53 interaction with an IC_50 of 4.4 nM . It is orally bioavailable and has demonstrated robust anti-tumor activity in vivo, achieving tumor regression in the SJSA-1 osteosarcoma xenograft mouse model [1].

Why (S,R,S)-MI-1061 Cannot Be Interchanged with First-Generation Spiro-Oxindole or Other MDM2 Inhibitors: A Question of Stability and Affinity


The selection of an MDM2 inhibitor for preclinical studies cannot be based solely on target class; the chemical and stereochemical identity of the molecule is paramount. First-generation spiro-oxindoles undergo a reversible ring-opening-cyclization reaction in solution, creating an equilibrium mixture of four diastereoisomers with varying and unpredictable biological activities [1]. MI-1061 was specifically engineered with a symmetrical pyrrolidine C2 substitution to undergo a rapid and irreversible conversion to a single, stable diastereoisomer, ensuring consistent potency and eliminating the confounding effects of multiple active species [1]. Furthermore, among spiro-oxindoles, MI-1061 demonstrates a unique combination of sub-nanomolar binding affinity (K_i = 0.16 nM) and proven oral bioavailability that leads to tumor regression, a profile not uniformly shared by other MDM2 antagonists in its class [1]. Substituting with a less stable or less well-characterized analog introduces significant experimental variability and may invalidate in vivo efficacy conclusions.

Quantitative Differentiation Guide: Comparing (S,R,S)-MI-1061 to Key MDM2 Inhibitor Comparators


MDM2 Binding Affinity: 5.5-Fold Superior K_i Value Compared to the Closest Structural Analog SAR405838 (MI-77301)

In a direct comparison of biochemical binding data, MI-1061 demonstrates a significantly higher affinity for the MDM2 protein than its close spiro-oxindole analog, SAR405838 (also known as MI-77301). MI-1061 binds to MDM2 with an inhibitory constant (K_i) of 0.16 nM [1], whereas SAR405838 binds with a K_i of 0.88 nM . This represents a 5.5-fold improvement in binding affinity for MI-1061, suggesting a more potent disruption of the MDM2-p53 interaction at the molecular level under equivalent assay conditions.

MDM2 inhibitor binding affinity K_i protein-protein interaction

Chemical Stability: A Defined Single Diastereoisomer vs. an Unstable Four-Diastereoisomer Mixture of First-Generation Analogs

MI-1061 was designed to address a critical stability flaw in first-generation spiro-oxindoles. The primary research publication demonstrates that first-generation compounds undergo a reversible ring-opening-cyclization reaction, resulting in an equilibrium mixture of four distinct diastereoisomers from a single starting compound [1]. In contrast, MI-1061 was engineered to undergo a rapid and irreversible conversion to a single, stable diastereoisomer, which is the only active species present in solution [1]. While first-generation compounds exist as a 25% active component within a 100% total mixture, MI-1061 provides 100% of the intended active species.

chemical stability stereochemistry spiro-oxindole diastereoisomer

Cellular Potency and p53 Selectivity: >100-Fold Selectivity Window Over p53-Null Cells Confirms On-Target Mechanism

MI-1061 demonstrates potent, p53-dependent anti-proliferative activity in cancer cell lines. In the SJSA-1 osteosarcoma cell line (wild-type p53, MDM2-amplified), MI-1061 achieves an IC_50 of 100 nM . In the HCT-116 colon cancer cell line (p53+/+), the IC_50 is 250 nM . Critically, in the p53-knockout HCT-116 cell line (p53-/-), the IC_50 is >10,000 nM, a >100-fold shift in potency . This stark contrast quantitatively validates that MI-1061's mechanism of action is specifically dependent on the presence of functional p53, a hallmark of on-target MDM2 inhibition, rather than general cytotoxicity. While comparator data like the K_d of AMG 232 is superior in cell-free assays (0.045 nM) , this selectivity window is a key differentiator for experiments where confirming p53 pathway engagement is essential.

cellular potency p53 selectivity cancer cell lines on-target activity

In Vivo Efficacy: Orally Administered MI-1061 Achieves Tumor Regression, a Benchmark Not Universally Achieved by Earlier MDM2 Inhibitors

In the SJSA-1 osteosarcoma xenograft model, a standard preclinical model for evaluating MDM2 inhibitors, MI-1061 administered orally at 100 mg/kg once daily for 14 days was capable of achieving tumor regression [1]. This is a more stringent efficacy benchmark than tumor growth inhibition. While the first-in-class clinical candidate Nutlin-3a also achieved tumor regression in the same SJSA-1 model [2], MI-1061 achieves this with a 560-fold higher biochemical potency (Nutlin-3a MDM2-p53 inhibition IC_50 = 90 nM vs. MI-1061 IC_50 = 4.4 nM [1]). This indicates that MI-1061 provides a strong link between its high in vitro potency and a robust, translatable in vivo outcome.

in vivo efficacy tumor regression xenograft model oral bioavailability

Defined Application Scenarios for (S,R,S)-MI-1061 Based on Quantitative Evidence


In Vivo Preclinical Studies in SJSA-1 Xenograft Models Requiring Oral Dosing and Tumor Regression as a Primary Endpoint

MI-1061 is the ideal candidate for studies in the SJSA-1 osteosarcoma xenograft model where oral bioavailability and the ability to induce tumor regression are paramount. Its demonstrated efficacy at 100 mg/kg p.o. once daily for 14 days to achieve regression, as reported in its foundational publication, provides a validated experimental protocol and a clear efficacy benchmark for subsequent studies [1].

Experiments Investigating p53-Dependent Apoptosis and Downstream Signaling in MDM2-Amplified or Wild-Type p53 Cancer Models

The >100-fold selectivity window between p53 wild-type and knockout HCT-116 cells confirms that MI-1061's cellular effects are specifically mediated through the p53 pathway . This makes it an exceptional tool for studying p53-dependent apoptosis and the transcriptional activation of p53 target genes (e.g., p21, PUMA, MDM2) in cancer models with wild-type p53, such as SJSA-1, HCT-116 p53+/+, and MCF-7, without the confounding effects of non-specific cytotoxicity.

Studies Requiring High-Fidelity SAR for Spiro-Oxindoles and Single-Species Pharmacological Modeling

For structure-activity relationship (SAR) studies, drug metabolism and pharmacokinetics (DMPK) modeling, or any application where the exact chemical species must be known, MI-1061 is superior to first-generation spiro-oxindoles. Its defined conversion to a single, stable diastereoisomer [2] eliminates the complexity of a four-component equilibrium mixture, allowing for precise correlation of administered dose with observed pharmacological effect and accurate PK/PD analysis.

Biochemical Assays for MDM2-p53 Inhibition Where High Affinity is Paramount

With a K_i of 0.16 nM and an IC_50 of 4.4 nM in MDM2-p53 interaction assays [2], MI-1061 is among the most potent spiro-oxindole inhibitors available. Its 5.5-fold higher affinity compared to the analog SAR405838 makes it a preferred reagent for in vitro biochemical studies, such as fluorescence polarization assays or surface plasmon resonance (SPR), where maximal target engagement and robust signal-to-noise ratios are desired.

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